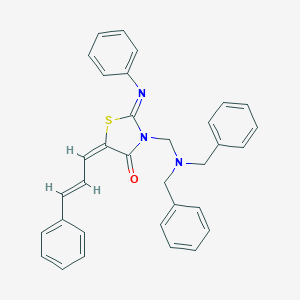
3-((Dibenzylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((Dibenzylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone, also known as DTC, is a thiazolidinone derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions for research.
作用機序
The mechanism of action of 3-((Dibenzylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone is not fully understood, but it has been suggested that it acts by inhibiting specific enzymes or proteins involved in various cellular processes. For example, 3-((Dibenzylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins. 3-((Dibenzylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of pro-inflammatory prostaglandins.
生化学的および生理学的効果
3-((Dibenzylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone has been shown to have several biochemical and physiological effects. In vitro studies have shown that 3-((Dibenzylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone inhibits the proliferation of cancer cells and induces apoptosis. 3-((Dibenzylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone has also been shown to inhibit the growth of bacteria and fungi. In vivo studies have shown that 3-((Dibenzylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone has anti-inflammatory and analgesic effects and can reduce the severity of arthritis in animal models.
実験室実験の利点と制限
3-((Dibenzylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone has several advantages for use in lab experiments. It is relatively easy to synthesize, and its purity can be easily determined using standard analytical techniques. 3-((Dibenzylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone has also been shown to have a high degree of stability under various conditions. However, one limitation of 3-((Dibenzylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone is that it can be difficult to dissolve in some solvents, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 3-((Dibenzylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone. One area of interest is the development of new synthetic methods for 3-((Dibenzylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone and its derivatives. Another area of interest is the study of the structure-activity relationship of 3-((Dibenzylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone and its derivatives, which could lead to the development of more potent and selective compounds. Additionally, the potential applications of 3-((Dibenzylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone in materials science and catalysis warrant further investigation. Finally, the use of 3-((Dibenzylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone as a tool for studying specific cellular processes and pathways could lead to a better understanding of disease mechanisms and the development of new therapies.
合成法
3-((Dibenzylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone can be synthesized using different methods, including the reaction of 2-(phenylimino)thiazolidin-4-one with dibenzylamine and cinnamaldehyde in the presence of a catalyst. Another method involves the reaction of 2-(phenylimino)thiazolidin-4-one with dibenzylamine and cinnamaldehyde in the presence of a base. Both methods have been reported to yield 3-((Dibenzylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone with high purity.
科学的研究の応用
3-((Dibenzylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 3-((Dibenzylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone has been shown to possess anticancer, antimicrobial, and anti-inflammatory activities. In materials science, 3-((Dibenzylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone has been used as a precursor for the synthesis of metal complexes with potential applications in catalysis. 3-((Dibenzylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone has also been studied for its potential use as a corrosion inhibitor.
特性
CAS番号 |
104123-92-4 |
|---|---|
製品名 |
3-((Dibenzylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone |
分子式 |
C33H29N3OS |
分子量 |
515.7 g/mol |
IUPAC名 |
(5E)-3-[(dibenzylamino)methyl]-2-phenylimino-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C33H29N3OS/c37-32-31(23-13-20-27-14-5-1-6-15-27)38-33(34-30-21-11-4-12-22-30)36(32)26-35(24-28-16-7-2-8-17-28)25-29-18-9-3-10-19-29/h1-23H,24-26H2/b20-13+,31-23+,34-33? |
InChIキー |
DJKXBCAPYZOSNS-LGWDRCPQSA-N |
異性体SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CN3C(=O)/C(=C\C=C\C4=CC=CC=C4)/SC3=NC5=CC=CC=C5 |
SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CN3C(=O)C(=CC=CC4=CC=CC=C4)SC3=NC5=CC=CC=C5 |
正規SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CN3C(=O)C(=CC=CC4=CC=CC=C4)SC3=NC5=CC=CC=C5 |
同義語 |
4-Thiazolidinone, 5-cinnamylidene-3-((dibenzylamino)methyl)-2-(phenyli mino)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



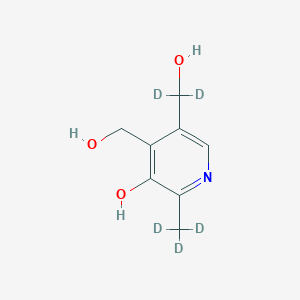
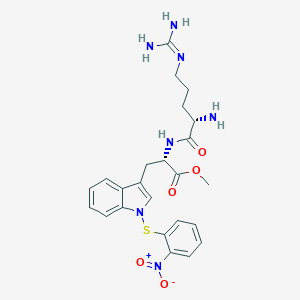
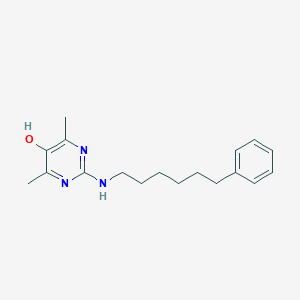
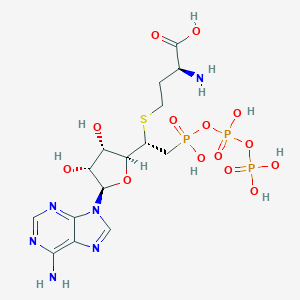
![2-Aminobenzo[d]thiazole-6-carbaldehyde](/img/structure/B25873.png)
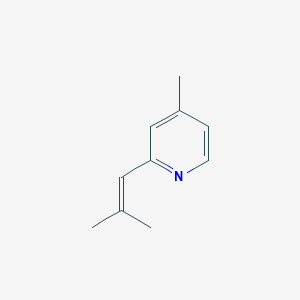
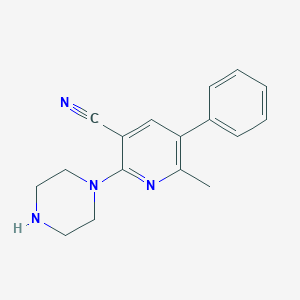
![4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile](/img/structure/B25878.png)
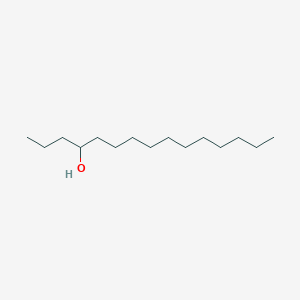
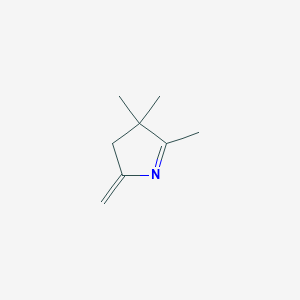
![tert-butyl (4S,7S)-7-(1,3-dioxoisoindol-2-yl)-6,10-dioxo-2,3,4,7,8,9-hexahydro-1H-pyridazino[1,2-a]diazepine-4-carboxylate](/img/structure/B25883.png)


